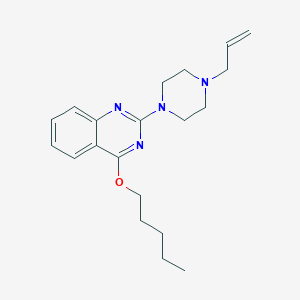

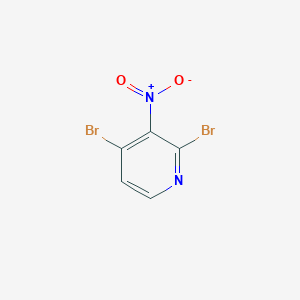

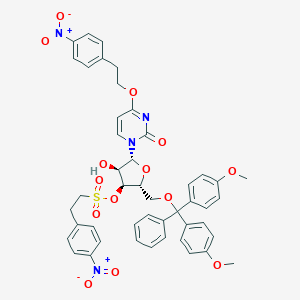

2,4-Dibromo-3-nitropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dibromo-3-nitropyridine is a chemical compound with notable properties and applications in various fields of chemistry and materials science. Its structure and properties make it an interesting subject for study in molecular and crystal structure analysis.

Synthesis Analysis

- The synthesis of related nitropyridine compounds often involves steps like substitution, nitration, ammoniation, and oxidation. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through such a process with an overall yield of 60.6% (Fan Kai-qi, 2009).

Molecular Structure Analysis

- The molecular structures of nitropyridine derivatives, like 2-amino-4-nitropyridine, have been determined using methods like Density Functional Theory (DFT) and compared with X-ray studies. These studies provide valuable insights into the molecular geometry and vibrational properties of such compounds (I. Bryndal et al., 2012).

Chemical Reactions and Properties

- Nitropyridines undergo various chemical reactions, including the formation of adducts, ring transformations, and reactions with ketones and ammonia. For example, 2-substituted 3-nitropyridines can be synthesized through a ring transformation involving ammonia and enamines derived from ketones (Y. Tohda et al., 1994).

Physical Properties Analysis

- The physical properties of nitropyridine compounds, such as 2-amino-4-nitropyridine, have been investigated through spectroscopic methods (IR and Raman), revealing details about hydrogen bonding and molecular interactions in the crystal structure (J. Oszust et al., 1997).

Chemical Properties Analysis

- Studies on the chemical properties of nitropyridine derivatives involve investigations into their vibrational, electronic, NBO (Natural Bond Orbital), and NMR (Nuclear Magnetic Resonance) analyses. These studies provide insights into the electronic properties and reactivity of the compounds (G. Velraj et al., 2015).

科学的研究の応用

Efficient Synthesis and Applications in Coordination Chemistry and Materials Science

2,4-Dibromo-3-nitropyridine serves as a crucial intermediate in the efficient synthesis of pyridine and bipyridine derivatives. The compound is used in selective bromine-substitution reactions under palladium catalysis to prepare conjugated pyridine and 2,2’-bipyridine building blocks. These derivatives are significant in coordination chemistry and materials science due to their ability to act as chelating agents for metal ions and their applications in supramolecular chemistry (Garcia-Lago et al., 2008).

Synthesis of Biologically Active Compounds

Nitropyridines, including derivatives of this compound, are essential intermediates in the synthesis of biologically active compounds with pharmaceutical and agrochemical importance. A method for synthesizing various kinds of nitro compounds, using a three-component ring transformation, highlights the role of nitropyridines in creating compounds of biological interest (Le & Nishiwaki, 2018).

Conformational Stability and Vibrational Spectral Studies

Studies on the conformational stability and vibrational spectral analysis of nitropyridine derivatives, including this compound, using density functional theory, reveal insights into molecular stability, bond strength, and electronic properties. Such computational analyses are crucial for understanding the molecular structure and properties, which are relevant for material science applications (Balachandran et al., 2012).

Molecular and Crystal Structure Analyses

The molecular and crystal structure analyses of nitropyridine derivatives provide detailed insights into the compounds' physical and chemical properties. These studies are vital for the development of new materials and for understanding the compounds' reactivity and interactions with other molecules (Bryndal et al., 2012).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment, and should not be released into the environment .

作用機序

Target of Action

Nitropyridines, a class of compounds to which 2,4-dibromo-3-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, leading to the synthesis of different compounds .

特性

IUPAC Name |

2,4-dibromo-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJXIUCFDVHTST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624535 |

Source

|

| Record name | 2,4-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121263-10-3 |

Source

|

| Record name | 2,4-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)

![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)

![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)

![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)